N'-(3-chloro-2-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-chloro-2-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a fluorophenyl group, and a thiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-chloro-2-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves a multi-step process. One common method involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions. This reaction is carried out in ethanol solvent without the need for a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N'-(3-chloro-2-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N'-(3-chloro-2-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N'-(3-chloro-2-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The presence of the chloro and fluoro groups enhances its electrophilicity, allowing it to interact with nucleophilic sites on biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar structure but lacks the oxalamide group.
4-fluorophenyl-1,3-thiazole derivatives: These compounds have similar thiazole and fluorophenyl groups but differ in other substituents.
Uniqueness
N'-(3-chloro-2-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is unique due to the presence of both the oxalamide and thiazole groups, which contribute to its distinct chemical and biological properties
Biological Activity
N'-(3-chloro-2-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on various studies, highlighting its synthesis, mechanism of action, and efficacy.
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions. The reaction typically occurs in ethanol without a catalyst, yielding a white solid with a melting point of approximately 200–202 °C. Characterization techniques such as IR spectroscopy and NMR provide insight into the molecular structure and confirm the presence of functional groups critical for biological activity .
Antimicrobial Activity
Research indicates that derivatives of thiazole, including this compound, exhibit significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Staphylococcus aureus and Chromobacterium violaceum. The minimum inhibitory concentration (MIC) values suggest that the compound possesses comparable activity to standard antibiotics .
Table 1: Antimicrobial Activity Data
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Chromobacterium violaceum | 16 | |
Escherichia coli | 64 |
Anticancer Activity
The thiazole moiety is known for its anticancer properties. Studies have shown that compounds containing this structure can induce apoptosis in cancer cell lines. For instance, one study reported an IC50 value of less than 2 µg/mL against A-431 (human epidermoid carcinoma) cells, indicating potent cytotoxicity . Structure-activity relationship (SAR) analyses suggest that substituents on the phenyl rings significantly enhance anticancer activity.
Table 2: Anticancer Activity Data
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
A-431 | <2 | Induction of apoptosis |
HT29 | <5 | Cell cycle arrest |
MCF-7 | 3.5 | Inhibition of Bcl-2 expression |
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The presence of electron-donating groups enhances its binding affinity to target proteins, promoting apoptosis in cancer cells and disrupting bacterial cell wall synthesis.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Study on Antibacterial Efficacy : A study compared the antibacterial effects of various thiazole derivatives against clinical isolates of Staphylococcus aureus. The compound showed superior activity compared to traditional antibiotics, suggesting its potential as a new therapeutic agent .
- Anticancer Research : In a preclinical trial involving A-431 cells, treatment with the compound resulted in significant tumor growth inhibition compared to control groups. Further analysis revealed alterations in apoptosis-related gene expression, reinforcing its role as an anticancer agent .
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2S/c1-12-16(22)4-3-5-17(12)26-20(28)19(27)24-11-10-18-13(2)25-21(29-18)14-6-8-15(23)9-7-14/h3-9H,10-11H2,1-2H3,(H,24,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJMHGDPXBNSAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.